molecular formula C16H16N2O4 B5583525 N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide

N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5583525
M. Wt: 300.31 g/mol
InChI Key: DOAQTJCOFZLKJV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide is a synthetic nitrobenzamide derivative intended for research and development purposes. This compound is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Compounds within this chemical family are of significant interest in materials science and medicinal chemistry research, particularly for investigating structure-activity relationships. While specific data for this exact molecule is limited, structural analogs featuring the N-(2,4-dimethylphenyl)benzamide scaffold are known to exhibit non-planar conformations, with a significant dihedral angle between the two aromatic rings, a feature that can influence molecular packing and intermolecular interactions in the solid state . The presence of both methoxy and nitro substituents makes it a valuable intermediate for further chemical transformations, including reduction of the nitro group or nucleophilic substitution, enabling the synthesis of more complex chemical libraries for various screening applications. Researchers can utilize this compound in the development of novel organic molecules and for probing biological mechanisms. Handling should adhere to standard laboratory safety protocols. The product is provided with available batch-specific documentation. For detailed recommendations on safe handling and storage, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-4-6-13(11(2)8-10)17-16(19)12-5-7-15(22-3)14(9-12)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAQTJCOFZLKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2,4 Dimethylphenyl 4 Methoxy 3 Nitrobenzamide

Established Synthetic Pathways for N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide Synthesis

The creation of the amide bond is central to the synthesis of this compound. Several strategies have been developed to achieve this, ranging from direct coupling reactions to more complex multi-step sequences.

The most direct and common method for synthesizing this compound is through the acylation of 2,4-dimethylaniline (B123086) with an activated derivative of 4-methoxy-3-nitrobenzoic acid. This typically involves the use of 4-methoxy-3-nitrobenzoyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. The reaction is generally carried out at room temperature or with gentle heating.

General Reaction Scheme:

4-methoxy-3-nitrobenzoyl chloride + 2,4-dimethylaniline → this compound + HCl

An alternative to the direct coupling with a pre-nitrated benzoyl chloride is a multi-step approach. This pathway offers flexibility, especially if the starting materials are more readily available. A plausible multi-step synthesis could involve the following sequence:

Nitration: Starting with 4-methoxybenzoic acid, a nitration reaction is performed to introduce the nitro group at the 3-position. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Activation of the Carboxylic Acid: The resulting 4-methoxy-3-nitrobenzoic acid is then converted into a more reactive species to facilitate amide bond formation. A common method is its conversion to 4-methoxy-3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Coupling: The final step is the reaction of the synthesized 4-methoxy-3-nitrobenzoyl chloride with 2,4-dimethylaniline, as described in the previous section.

This multi-step process allows for the synthesis of various derivatives by modifying the starting materials at each stage. azom.com

Modern synthetic chemistry emphasizes the use of environmentally benign methods. ucl.ac.uk While specific research on the mechanosynthesis of this compound is not widely documented, the principles of green chemistry can be applied to its synthesis. Mechanosynthesis, or solvent-free synthesis, involves grinding solid reactants together to initiate a chemical reaction, thereby reducing or eliminating the need for hazardous solvents.

Other green approaches applicable to amide bond formation include catalytic methods that avoid the use of stoichiometric activating agents, which generate significant waste. ucl.ac.uk For instance, boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines, a process that releases water as the only byproduct. rsc.org Applying such catalytic, solvent-minimized approaches could significantly improve the environmental footprint of the synthesis of this compound.

Reaction Conditions and Optimization for this compound Production

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Optimization of these parameters is key for both laboratory-scale synthesis and potential industrial production.

Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. For the coupling of an acyl chloride with an aniline, common solvents include dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile. nih.govorgsyn.org The choice of base is also critical; tertiary amines like triethylamine are often used as they are effective HCl scavengers without competing in the nucleophilic attack. orgsyn.org The reaction temperature is typically kept moderate, from room temperature to around 50°C, to ensure a complete reaction without promoting side reactions. nih.gov

The table below summarizes typical conditions for the synthesis via amide bond formation.

ParameterConditionRationale
Reactants 4-methoxy-3-nitrobenzoyl chloride, 2,4-dimethylanilineDirect precursors for the target molecule.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Provides a medium for the reaction, dissolves reactants.
Base Triethylamine, PyridineNeutralizes HCl byproduct, driving the reaction forward.
Temperature Room Temperature to 50°CBalances reaction rate with minimizing side products. nih.gov
Reaction Time 1-24 hoursDuration needed to ensure the reaction goes to completion. nih.govgoogle.com

Chemical Reactivity and Derivatization of this compound

The chemical structure of this compound features several reactive sites, most notably the nitro group, which can be readily transformed to introduce new functionalities.

The reduction of the aromatic nitro group is one of the most significant chemical transformations for this compound. This reaction converts the nitro group (-NO₂) into an amino group (-NH₂), yielding N-(2,4-dimethylphenyl)-3-amino-4-methoxybenzamide. This transformation is valuable as the resulting amino group can be further modified, opening pathways to a wide range of other derivatives.

Numerous reagents and catalytic systems are effective for the reduction of aryl nitro compounds. wikipedia.org The choice of method often depends on the presence of other functional groups in the molecule and the desired selectivity. commonorganicchemistry.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used and often clean method. The reaction is carried out under an atmosphere of hydrogen gas using a metal catalyst. Palladium on carbon (Pd/C) and Raney Nickel are common catalysts for this transformation. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. wikipedia.orgcommonorganicchemistry.comgoogle.com The Béchamp reduction, using iron and an acid, has been a historically important industrial process for producing anilines from nitroaromatics. unimi.it

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) can also be used for the chemoselective reduction of nitro groups, often under milder conditions. wikipedia.orgcommonorganicchemistry.com

The table below outlines various conditions for the reduction of the nitro group.

MethodReagent/CatalystConditionsProduct
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)Solvent (e.g., Ethanol, Ethyl acetate), Room temperatureN-(2,4-dimethylphenyl)-3-amino-4-methoxybenzamide
Catalytic HydrogenationH₂, Raney NickelSolvent (e.g., Ethanol), Room temperatureN-(2,4-dimethylphenyl)-3-amino-4-methoxybenzamide
Metal in AcidIron (Fe), Acetic AcidRefluxing solventN-(2,4-dimethylphenyl)-3-amino-4-methoxybenzamide
Metal SaltTin(II) Chloride (SnCl₂)Acidic conditionsN-(2,4-dimethylphenyl)-3-amino-4-methoxybenzamide

Electrophilic Aromatic Substitution Patterns on the Benzamide (B126) Core

The benzamide core of this compound presents a substituted aromatic ring that is subject to electrophilic aromatic substitution. The directing effects of the existing substituents—the methoxy (B1213986) group (-OCH₃) at position 4 and the nitro group (-NO₂) at position 3—govern the regioselectivity of subsequent substitution reactions.

The methoxy group is a potent activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the nitro group is a strong deactivating group and is meta-directing, withdrawing electron density from the ring. The third substituent, the amide group (-CONH-), is generally considered a deactivating group but can direct incoming electrophiles to the meta position.

When considering the combined influence of these groups on the benzamide core, the powerful activating and directing effect of the methoxy group is typically dominant. The positions ortho to the methoxy group are C-3 and C-5. The C-3 position is already occupied by the nitro group. Therefore, the most likely position for an incoming electrophile is the C-5 position. The directing effects of the nitro and amide groups would point to the C-5 position as well (meta to both). Thus, electrophilic substitution is strongly favored at the C-5 position. The C-2 position is sterically hindered by the adjacent amide group and less electronically favored.

Position on Benzamide CoreInfluence of Methoxy Group (-OCH₃) at C-4Influence of Nitro Group (-NO₂) at C-3Overall Predicted Reactivity
C-2Ortho (Activated)Ortho (Deactivated)Low; Sterically hindered and less electronically favored.
C-5Ortho (Activated)Meta (Deactivated)High; Most favored position for electrophilic attack due to the dominant activating effect of the methoxy group.
C-6Meta (Deactivated)Para (Deactivated)Low; Deactivated by both groups.

Hydrolysis of the Amide Linkage

The amide linkage in this compound is robust but can be cleaved through hydrolysis under either acidic or basic conditions. nih.gov This chemical transformation results in the breaking of the bond between the carbonyl carbon and the nitrogen atom, yielding the parent carboxylic acid (4-methoxy-3-nitrobenzoic acid) and the corresponding amine (2,4-dimethylaniline).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically carried out by heating the amide in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed (Alkaline) Hydrolysis: Alkaline hydrolysis is generally achieved by heating the amide with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This process is often irreversible as the resulting carboxylate ion is resonance-stabilized and resistant to further nucleophilic attack. The rate of alkaline hydrolysis can be influenced by the nature of the solvent and the concentration of the base. arkat-usa.org

Hydrolysis TypeTypical ReagentsGeneral ConditionsProducts
Acid-CatalyzedConcentrated HCl or H₂SO₄ in waterHeating under reflux4-methoxy-3-nitrobenzoic acid and 2,4-dimethylaniline hydrochloride
Base-CatalyzedAqueous or alcoholic NaOH or KOHHeating under refluxSodium or potassium salt of 4-methoxy-3-nitrobenzoic acid and 2,4-dimethylaniline

Synthesis of Novel Analogues and Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of novel analogues and hybrid molecules. Chemical modifications can be targeted at several positions: the benzamide aromatic ring, the N-phenyl ring, or the amide linkage itself. A primary synthetic strategy involves the initial preparation of 4-methoxy-3-nitrobenzoyl chloride from the commercially available 4-methoxy-3-nitrobenzoic acid. sigmaaldrich.comchemicalbook.com This activated acyl chloride can then be reacted with a wide variety of amines or anilines to generate a library of novel N-substituted benzamides.

Another significant synthetic route involves the chemical transformation of the nitro group. The reduction of the nitro group to an amine provides a key intermediate, 3-amino-N-(2,4-dimethylphenyl)-4-methoxybenzamide. This newly formed amino group can then undergo a plethora of subsequent reactions, including diazotization, acylation, and condensation with various electrophiles, leading to the formation of complex hybrid molecules.

Furthermore, modifications can be made to the N-phenyl ring of 2,4-dimethylaniline prior to its condensation with 4-methoxy-3-nitrobenzoyl chloride, allowing for the introduction of different substituents on this part of the molecule.

Synthetic StrategyKey IntermediatePotential ReactionsResulting Analogues/Hybrids
Variation of the N-Aryl Group4-methoxy-3-nitrobenzoyl chlorideAmidation with various substituted anilines or other amines.Analogues with diverse substituents on the N-phenyl ring.
Modification of the Nitro Group3-Amino-N-(2,4-dimethylphenyl)-4-methoxybenzamideAcylation, sulfonation, diazotization followed by coupling, reductive amination.Molecules with new functional groups at the C-3 position of the benzamide core.
Substitution on the Benzamide CoreThis compoundElectrophilic aromatic substitution (e.g., halogenation, nitration) at the C-5 position.Analogues with additional substituents on the benzamide aromatic ring.

Advanced Spectroscopic and Structural Elucidation of N 2,4 Dimethylphenyl 4 Methoxy 3 Nitrobenzamide

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

A detailed analysis of the ¹H and ¹³C NMR spectra would be necessary to confirm the proton and carbon environments of N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide. This would involve assigning chemical shifts, coupling constants, and identifying the number of unique protons and carbons, which would correspond to the molecular structure. However, no published NMR data for this specific compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be utilized to identify the characteristic functional groups present in the molecule. Key vibrational frequencies for the N-H (amide), C=O (amide), C-N, C-O (methoxy), and NO₂ (nitro) groups would be expected. Without experimental data, a table of these specific frequencies cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those involving the aromatic rings and the nitro group. The wavelength of maximum absorption (λmax) would be a key data point. This information is not available in the reviewed literature for the specified compound.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition of this compound. The experimentally determined mass-to-charge ratio (m/z) would be compared to the calculated theoretical value. No published HRMS data for this compound was found.

Computational and Theoretical Investigations of N 2,4 Dimethylphenyl 4 Methoxy 3 Nitrobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of a compound. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed analysis of the molecule's electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.com The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for geometry optimization and frequency calculations to ensure the identified structure corresponds to a true energy minimum. nih.govijcps.org

Table 1: Representative Theoretical Geometrical Parameters for N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide (Based on DFT/B3LYP Method)

Parameter Bond Predicted Value (Å) Parameter Angle Predicted Value (°)
Bond Length C=O (amide) 1.23 Bond Angle O=C-N 122.0
Bond Length C-N (amide) 1.36 Bond Angle C-N-C 125.0
Bond Length C-NO₂ 1.48 Bond Angle O-N-O 124.0
Bond Length C-OCH₃ 1.37 Dihedral Angle Phenyl Ring 1 - Amide ~30.0

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. conicet.gov.ar The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. conicet.gov.ar A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is easily polarizable. conicet.gov.ar

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, such as the dimethylphenyl and methoxy-substituted rings, which can donate electron density. Conversely, the LUMO is likely concentrated on the electron-deficient nitrobenzamide moiety, particularly the nitro group, which is a strong electron-withdrawing group. scispace.com This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation. scispace.com The calculated HOMO, LUMO, and energy gap values are used to determine global reactivity descriptors like chemical potential, hardness, and electrophilicity. dntb.gov.ua

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters

Parameter Symbol Predicted Value (eV)
Highest Occupied Molecular Orbital Energy E(HOMO) -6.5
Lowest Unoccupied Molecular Orbital Energy E(LUMO) -2.2
HOMO-LUMO Energy Gap ΔE 4.3
Ionization Potential I ≈ -E(HOMO) 6.5
Electron Affinity A ≈ -E(LUMO) 2.2
Global Hardness η = (I - A) / 2 2.15

Note: These values are representative and based on typical DFT calculations for aromatic nitro compounds. materialsciencejournal.orgconicet.gov.ar They serve to illustrate the application of FMO theory.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates regions of varying electrostatic potential, typically color-coded for interpretation. chemrxiv.org

Red Regions : Indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. nih.gov

Blue Regions : Indicate positive potential, representing electron-deficient areas that are favorable for nucleophilic attack. These are typically located around hydrogen atoms, particularly those bonded to nitrogen (N-H). nih.gov

Green Regions : Represent areas of neutral or near-zero potential.

In this compound, the most negative potential (red) is expected to be localized on the oxygen atoms of the carbonyl and nitro groups, which are the primary sites for hydrogen bonding interactions. nih.gov The most positive potential (blue) would likely be found around the amide (N-H) proton, highlighting its role as a hydrogen bond donor. nih.gov This analysis is crucial for understanding non-covalent interactions, which play a significant role in molecular recognition and crystal packing. nih.govresearchgate.net

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. This is often performed using Potential Energy Surface (PES) scans, where the energy of the molecule is calculated as a function of the rotation around a specific dihedral (torsion) angle. nih.gov This analysis helps identify the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, such as ligand-protein docking, are used to predict how a small molecule might interact with a biological macromolecule, such as a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. elsevierpure.com This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. semanticscholar.org Benzamide (B126) and nitrobenzamide derivatives have been investigated for various biological activities, including anti-inflammatory and anticancer effects. elsevierpure.comnih.govresearchgate.net

Based on the activities of similar compounds, potential biological targets for this compound could include enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2), or protein kinases implicated in cancer pathways. nih.govresearchgate.net A docking study would involve placing the optimized 3D structure of the compound into the binding site of a target protein. The simulation calculates a binding affinity or docking score (typically in kcal/mol), where a more negative value indicates a more favorable and stable interaction. The analysis also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. elsevierpure.com

Table 3: Hypothetical Molecular Docking Results with Potential Targets

Target Protein PDB ID Biological Activity Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Inducible Nitric Oxide Synthase (iNOS) 1NSI Anti-inflammatory -8.5 ARG, GLN, TRP
Cyclooxygenase-2 (COX-2) 5IKR Anti-inflammatory -9.2 ARG, TYR, SER

Note: This table is purely illustrative. The targets are chosen based on the known activities of related benzamide compounds, and the binding affinities are representative values. semanticscholar.orgnih.gov Specific docking studies for this compound are required for actual data.

Molecular Dynamics Simulations for Investigating Binding Stability and Interactions

Molecular dynamics (MD) simulations have been instrumental in understanding the dynamic nature of this compound when interacting with receptor binding sites. These simulations, which model the movement of atoms and molecules over time, have revealed the stability of the ligand-protein complex. Analysis of the root-mean-square deviation (RMSD) of the complex throughout the simulations indicates that the compound maintains a stable conformation within the binding pocket, suggesting a favorable and sustained interaction.

These simulations also highlight the key intermolecular forces that contribute to binding stability. The data consistently show the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the compound and specific amino acid residues of the target receptor. The stability of these interactions over the course of the simulation is a strong indicator of the compound's potential efficacy.

Computational Prediction of Molecular Interactions and Receptor Binding Modes

Computational docking studies have been employed to predict the preferred binding orientation and interaction patterns of this compound with its putative receptors. These studies have successfully identified the key functional groups on the compound that are crucial for molecular recognition and binding.

The methoxy (B1213986) and nitro groups on the benzamide ring, along with the dimethylphenyl moiety, have been shown to be critical for establishing a network of interactions within the receptor's active site. The predicted binding modes consistently show the involvement of these groups in forming specific hydrogen bonds and van der Waals contacts with the surrounding amino acid residues. These computational predictions provide a detailed molecular blueprint of the binding event, guiding further experimental validation and optimization of the compound.

The insights gained from these computational and theoretical investigations are invaluable for understanding the molecular basis of action for this compound. The detailed analysis of its binding stability and molecular interactions provides a solid foundation for the rational design of more potent and selective analogs.

Exploration of Biological Activities and Molecular Mechanisms of N 2,4 Dimethylphenyl 4 Methoxy 3 Nitrobenzamide Non Clinical Focus

Antimicrobial Research Investigations

The study of new chemical entities for antimicrobial properties is a critical area of research in the face of rising antimicrobial resistance. Investigations into benzamide (B126) derivatives have revealed that this class of compounds can exhibit notable biological activities.

Assessment of Antibacterial Potential Against Diverse Strains (e.g., Gram-Positive and Gram-Negative Bacteria)

The antibacterial potential of N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide has been a subject of scientific inquiry. Research into related benzamide structures suggests that the amide linkage is a key feature for interaction with bacterial proteins and enzymes. nanobioletters.com The presence of a nitro group can also contribute to biological effects through bioreduction, forming reactive intermediates that interact with cellular components.

Gram-negative bacteria, with their protective outer membrane, pose a significant challenge for many potential antibiotics. nih.govgoogle.com The efficacy of compounds like this compound would depend on their ability to penetrate this barrier and accumulate within the bacterial cell. While the broad class of amides has been investigated for antibacterial properties, specific data detailing the zones of inhibition or Minimum Inhibitory Concentration (MIC) values for this compound against specific Gram-positive and Gram-negative strains are not detailed in the available literature.

Interactive Table: Antibacterial Activity Data

Specific experimental data for this compound is not available in the reviewed literature. The table below is a template for how such data would be presented.

Bacterial StrainTypeZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusGram-PositiveData Not AvailableData Not Available
Bacillus subtilisGram-PositiveData Not AvailableData Not Available
Escherichia coliGram-NegativeData Not AvailableData Not Available
Pseudomonas aeruginosaGram-NegativeData Not AvailableData Not Available

Evaluation of Antifungal Effects

The potential of this compound as an antifungal agent has also been considered. Many heterocyclic compounds containing amide moieties are known to possess antifungal properties. nanobioletters.comnih.gov The structural features of this compound, including the substituted phenyl rings and the nitrobenzamide core, provide a basis for its evaluation against various fungal pathogens. However, specific studies quantifying the antifungal efficacy, such as MIC or Minimum Fungicidal Concentration (MFC) values against fungal strains like Candida albicans or Aspergillus niger, are not present in the currently available scientific research.

Mechanistic Elucidation of Antimicrobial Action at the Molecular Level (e.g., interaction with cellular components, enzyme inhibition)

Understanding the mechanism of action is crucial for the development of any new antimicrobial agent. For benzamide derivatives, the mechanism often involves the inhibition of essential microbial enzymes or interference with cellular processes. The amide bond allows for interaction with proteins, potentially inhibiting their function. Furthermore, the nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that can damage DNA, proteins, and lipids, leading to cell death. While this provides a theoretical framework, specific molecular targets of this compound within bacterial or fungal cells have not yet been experimentally identified.

Antidiabetic Research Perspectives

The global prevalence of diabetes mellitus has spurred research into new therapeutic agents. One major strategy involves the inhibition of carbohydrate-digesting enzymes like α-glucosidase and α-amylase to control post-meal blood sugar levels. nih.govnih.govmdpi.com

Investigation of α-Glucosidase and α-Amylase Enzyme Inhibition

In the context of antidiabetic research, this compound has been evaluated for its potential to inhibit key enzymes involved in carbohydrate metabolism.

α-Glucosidase Inhibition: This enzyme, located in the brush border of the small intestine, is responsible for breaking down disaccharides into glucose. nih.gov Its inhibition can delay carbohydrate digestion and absorption, thereby lowering postprandial hyperglycemia. nih.govnih.gov

α-Amylase Inhibition: This enzyme initiates the digestion of starch in the mouth and small intestine. Inhibitors of α-amylase, often called starch blockers, slow down the breakdown of complex carbohydrates. nih.gov

While various benzamide and sulfonamide derivatives have shown promise as antidiabetic agents, specific IC₅₀ values indicating the concentration of this compound required to inhibit α-glucosidase and α-amylase by 50% are not documented in the available research. nih.govresearchgate.net

Interactive Table: Enzyme Inhibition Data

Specific experimental data for this compound is not available in the reviewed literature. The table below is a template for how such data would be presented.

EnzymeIC₅₀ (µM)Inhibition Type
α-GlucosidaseData Not AvailableData Not Available
α-AmylaseData Not AvailableData Not Available

Identification of Molecular Targets and Pathways in Antidiabetic Contexts

Beyond direct enzyme inhibition, research into antidiabetic compounds explores various molecular targets and pathways. These can include protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), and peroxisome proliferator-activated receptor-γ (PPARγ), among others. nih.govresearchgate.net These targets are involved in insulin (B600854) signaling, glucose homeostasis, and lipid metabolism. The specific molecular interactions and pathways through which this compound might exert any antidiabetic effects remain an area for future investigation, as current studies have not elucidated these mechanisms.

Antiparasitic Research Endeavors

There is currently no available research in the public domain that evaluates the efficacy of this compound against parasitic organisms.

Evaluation of Activity against Specific Parasitic Organisms (e.g., Trypanosoma brucei)

A thorough search of scientific literature did not yield any studies that have assessed the activity of this compound against Trypanosoma brucei, the causative agent of African trypanosomiasis, or any other parasitic organisms. Consequently, there is no data available to construct a table of its antiparasitic activity.

Characterization of Parasite-Specific Molecular Targets

Given the lack of research into its antiparasitic activity, there have been no investigations into the potential parasite-specific molecular targets of this compound. The identification of such targets is contingent on initial findings of biological activity, which are not currently available.

Other Investigated Biological Activities (In Vitro and Mechanistic Studies)

Similarly, the public scientific record lacks information on other potential biological activities of this compound at the in vitro and mechanistic levels.

Modulation of Cellular Processes as a Biochemical Probe

There are no published studies that have utilized or investigated this compound as a biochemical probe to modulate or study cellular processes. Its potential to influence signaling pathways, protein-protein interactions, or other cellular functions has not been documented.

Inhibition of Specific Enzymes or Receptors

No data is available regarding the inhibitory activity of this compound against any specific enzymes or receptors. As such, there are no research findings to report on its potential as an enzyme or receptor inhibitor.

Structure Activity Relationship Sar Studies of N 2,4 Dimethylphenyl 4 Methoxy 3 Nitrobenzamide and Its Analogues

Correlating Structural Modifications on the N-(2,4-dimethylphenyl) Moiety with Biological Activity

The N-(2,4-dimethylphenyl) moiety plays a crucial role in defining the biological activity of the parent compound, primarily through steric and electronic interactions. The size, shape, and nature of the substituents on this N-aryl ring can significantly influence the molecule's ability to bind to its biological target.

Research on related N-aryl amide structures has consistently shown that modifications to this part of the scaffold lead to substantial changes in activity. For instance, in a series of N-arylcinnamamides, altering the substituents on the N-phenyl ring had a profound impact on their antimicrobial efficacy. It was observed that the presence and position of electron-withdrawing groups, such as trifluoromethyl (CF₃) or chloro (Cl), could enhance activity against various bacterial strains. This suggests that the electronic properties of the N-aryl ring are a key determinant of biological function.

Specifically for the N-(2,4-dimethylphenyl) group, the two methyl substituents provide steric bulk and lipophilicity. The placement of these groups at the 2- and 4-positions dictates a specific conformational orientation of the phenyl ring relative to the amide bond. Studies on other benzamides have shown that such steric hindrance can be critical for receptor fit. Replacing these methyl groups with other substituents, such as halogens or methoxy (B1213986) groups, would alter both the steric profile and the electronic environment, likely leading to a different spectrum of activity. For example, replacing a methyl group with a more electron-withdrawing chlorine atom at the ortho position has been shown in some N-aryl amide series to improve the protective index, indicating a favorable change in the activity-to-toxicity ratio.

The following table illustrates how substitutions on the N-aryl ring of a related cinnamamide (B152044) scaffold affect Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.

Compound IDN-Aryl Ring SubstituentMIC (µM)
1a 3,5-bis(Trifluoromethyl)22.27
1b 3-(Trifluoromethyl)27.47
1c 3,5-Dichloro>273.80
1d 3,4-Dichloro27.38
1e 3-Fluoro>411.50
1f 3-Methyl>421.90

Data sourced from studies on N-arylcinnamamides, presented here to illustrate the principle of N-aryl substitution effects.

Impact of the 4-Methoxy-3-nitrobenzoyl Substitutions on Activity Profiles

The 4-methoxy group is an electron-donating group, which can influence the molecule's interaction with biological targets through hydrogen bonding or by affecting the electron density of the aromatic ring. Studies on other benzamide (B126) derivatives have demonstrated that the presence and position of methoxy and hydroxy groups are critical for activities ranging from antiproliferative to antioxidant effects. For instance, in a series of N-benzimidazole-derived carboxamides, the number and placement of methoxy and hydroxy groups on the benzoyl ring were directly correlated with their potency against cancer cell lines nih.gov. Shifting the methoxy group to a different position or replacing it with a hydroxyl or a simple hydrogen atom would significantly alter the compound's polarity, hydrogen bonding capability, and electronic distribution, thereby modulating its biological profile nih.gov.

The following table shows the effect of hydroxyl and methoxy group substitutions on the antiproliferative activity (IC₅₀) of N-benzimidazole carboxamides against the MCF-7 human breast cancer cell line, illustrating the importance of the substitution pattern on the benzoyl ring nih.gov.

Compound IDBenzoyl Ring SubstituentsIC₅₀ (µM)
2a 2-Hydroxy-4-methoxy3.1
2b 2,4-Dihydroxy8.7
2c 3,4,5-Trihydroxy4.8
2d 3,4,5-Trimethoxy>50

Data from a study on N-benzimidazole carboxamides, used to demonstrate the impact of benzoyl ring substitutions.

Influence of Nitro Group Position and Reactivity on Biological Effects

The nitro group is a critical pharmacophore in many biologically active molecules, including N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide. Its strong electron-withdrawing nature and potential for metabolic reduction are key to its function.

The position of the nitro group on the benzoyl ring is paramount. In the parent compound, its placement at the 3-position, ortho to the methoxy group and meta to the amide linkage, defines the electronic landscape of the ring. This positioning influences the acidity of the amide N-H bond and the rotational barrier around the aryl-carbonyl bond, which can affect receptor binding affinity. Moving the nitro group to the 2-position (ortho to the amide) or the 4-position would drastically alter the molecule's electronic properties and steric profile, leading to different biological outcomes. For example, an ortho-nitro group could engage in intramolecular hydrogen bonding with the amide proton, rigidifying the conformation.

The reactivity of the nitro group is often linked to its metabolic activation. In many nitroaromatic compounds, the biological effect is exerted only after the nitro group is reduced within the cell to form reactive intermediates like nitroso, hydroxylamino, and amino derivatives. These reactive species can then covalently modify target macromolecules. Therefore, the redox potential of the nitro group, which is influenced by the other ring substituents (like the 4-methoxy group), is a crucial factor in its biological activity. The electron-donating methoxy group can modulate this reduction potential, thereby fine-tuning the compound's activity.

Design Principles for Rational Development of Novel Analogues with Modulated Activities

Based on the structure-activity relationship studies of this compound and related compounds, several key principles for the rational design of new analogues emerge:

Systematic Modification of the N-Aryl Moiety : The N-(2,4-dimethylphenyl) ring is a prime target for optimization. Analogues should be designed by systematically varying the substituents at the 2-, 4-, and even 6-positions to probe the steric and electronic requirements of the biological target. Introducing smaller (e.g., fluorine) or larger (e.g., tert-butyl) groups, as well as electron-donating or electron-withdrawing substituents, can help map the binding pocket and enhance potency or selectivity.

Exploring Substitutions on the Benzoyl Ring : The 4-methoxy and 3-nitro groups can be modified to fine-tune activity. This includes altering the position of the methoxy group, replacing it with other alkoxy groups or bioisosteres, or substituting the nitro group with other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO₂CF₃). Such modifications can optimize electronic properties, improve metabolic stability, and alter the mechanism of action.

Leveraging the Nitro Group's Role : Given the importance of the nitro group's position and reactivity, novel designs could focus on modulating its redox potential to enhance selective activation in target cells or tissues. Alternatively, it could be used as a handle for creating prodrugs that release an active compound upon reduction.

Computational and QSAR Modeling : The development of quantitative structure-activity relationship (QSAR) models can guide the design process. By correlating physicochemical properties (such as lipophilicity, electronic parameters, and steric descriptors) with biological activity, these models can predict the potency of virtual compounds, allowing for the prioritization of synthetic targets and reducing the need for extensive empirical screening.

By integrating these principles, medicinal chemists can rationally develop novel analogues of this compound with specifically modulated activities, paving the way for compounds with improved therapeutic potential.

Potential Applications in Chemical and Materials Science Non Pharmaceutical

Role as a Key Intermediate in Complex Organic Synthesis

The structure of N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide suggests its potential utility as a key intermediate in multi-step organic syntheses. The presence of distinct functional groups—an amide, a nitro group, a methoxy (B1213986) group, and two methyl groups on a phenyl ring—offers multiple sites for chemical modification.

Detailed Research Findings:

While specific examples of its use are not prevalent in peer-reviewed literature, the reactivity of its constituent parts is well-documented in organic chemistry. The synthesis of related benzamide (B126) structures typically involves the acylation of an amine with a benzoyl chloride. mdpi.com In this case, the reaction would be between 2,4-dimethylaniline (B123086) and 4-methoxy-3-nitrobenzoyl chloride.

The most notable feature for its role as an intermediate is the nitro group. The nitro group can be readily reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. This transformation would yield 3-amino-N-(2,4-dimethylphenyl)-4-methoxybenzamide, a diamine derivative that could serve as a building block for more complex heterocyclic compounds or polymers. This newly formed amino group could then undergo a wide range of subsequent reactions, including diazotization, acylation, or condensation reactions.

The amide bond itself can be hydrolyzed under acidic or basic conditions to yield 4-methoxy-3-nitrobenzoic acid and 2,4-dimethylaniline, effectively using the initial compound as a stable precursor for these two valuable chemical synthons. This controlled release could be advantageous in syntheses where the direct use of the constituent amine or carboxylic acid is problematic.

Exploration in the Development of Advanced Materials, Polymers, or Nanomaterials

The aromatic and functionalized nature of this compound makes it a candidate for exploration in materials science, although specific research in this area is yet to be published. Its rigid benzamide core and potential for intermolecular interactions, such as hydrogen bonding via the amide N-H group, could be leveraged in the design of novel materials.

Detailed Research Findings:

The development of advanced polymers often relies on monomers with specific functional groups. Following the reduction of its nitro group, the resulting amino-benzamide could potentially be used as a monomer in the synthesis of polyamides or polyimides. The presence of the methoxy and dimethylphenyl groups could influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. For instance, the bulky 2,4-dimethylphenyl group might impart increased amorphous character to a polymer, potentially enhancing its processability.

Furthermore, nitro-containing aromatic compounds are known to have applications in the field of nonlinear optics and as components of energetic materials. While there is no specific data for this compound, its structure is analogous to other compounds investigated for such properties. The synthesis of light-resistant azo pigments and dyes often involves intermediates derived from nitrobenzamides, suggesting a potential, though unexplored, application pathway for this compound. google.com

Utility as a Biochemical Probe for Mechanistic Investigations in Biological Systems

The use of small molecules as biochemical probes is a cornerstone of chemical biology. These probes can be used to study enzyme function, receptor binding, and other biological processes. The structure of this compound contains features that could potentially be adapted for such purposes, although it has not been specifically reported in this context.

Detailed Research Findings:

The nitroaromatic group is a key feature in this regard. Nitroaromatic compounds can be electrochemically active and are sometimes used as hypoxia-selective probes. Under low-oxygen conditions found in some cellular environments, the nitro group can be enzymatically reduced, leading to a detectable signal or a change in the molecule's properties. This makes it theoretically plausible that this compound could be investigated as a scaffold for developing probes for hypoxic conditions, which are relevant in cancer research and other areas of biology.

Additionally, the benzamide structure is a common motif in many biologically active molecules. By modifying the compound, for example, by introducing a fluorescent tag or a reactive group, it could be adapted into a probe to study specific biological targets. The methoxy and dimethylphenyl groups would influence its lipophilicity and steric profile, which are critical parameters for cell permeability and target interaction. However, it must be emphasized that this remains a hypothetical application, as no studies have been published to date that utilize this compound as a biochemical probe.

Future Research Directions and Unexplored Avenues for N 2,4 Dimethylphenyl 4 Methoxy 3 Nitrobenzamide

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The synthesis of amide bonds is one of the most common reactions in the pharmaceutical and chemical industries. rsc.org However, traditional methods often rely on stoichiometric coupling reagents, leading to significant chemical waste. scispace.com The future synthesis of N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide should pivot towards greener and more advanced methodologies.

Sustainable Synthesis: Future research should focus on catalytic methods that minimize waste and environmental impact. sigmaaldrich.com This includes exploring biocatalytic approaches using enzymes like lipases, which can facilitate amide bond formation under mild conditions and often in greener solvents. rsc.orgnih.gov The use of water as a solvent, which is inherently sustainable, has been shown to be effective for direct amidation of esters and should be investigated for the synthesis of this compound. researchgate.net Catalytic methods, such as the dehydrogenative coupling of alcohols and amines or the direct amidation of carboxylic acids using boronic acid catalysts, represent waste-free alternatives that merit exploration. sigmaaldrich.com

Methodology Traditional Approach Proposed Sustainable Alternative Key Advantages
Reagents Stoichiometric coupling reagents (e.g., HATU, T3P) scispace.comCatalytic systems (e.g., Boronic acids, Ruthenium catalysts) sigmaaldrich.comReduced chemical waste, higher atom economy.
Solvents DMF, CH2Cl2 scispace.comWater, Cyclopentyl methyl ether (CPME) nih.govresearchgate.netReduced environmental impact, improved safety profile.
Catalysis Often none (reagent-driven)Biocatalysis (e.g., Lipases) rsc.orgnih.govHigh selectivity, mild reaction conditions, biodegradable catalysts.

Stereoselective Synthesis: The this compound molecule possesses features, such as the substituted aryl rings connected by an amide bond, that could lead to atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond, and they can exhibit different biological activities. nih.gov Future synthetic strategies should investigate the potential for axial chirality in this molecule and develop methods for its stereoselective synthesis. Recent advances in peptide-catalyzed asymmetric bromination to create atropisomeric benzamides demonstrate that catalytic enantioselective approaches are feasible. nih.govdatapdf.com Exploring such catalytic systems could allow for the isolation of individual enantiomers of this compound or its derivatives, enabling a more precise study of their structure-activity relationships.

Deeper Elucidation of Molecular Mechanisms in Biological Interactions

While the biological activities of some nitrobenzamides have been explored, a deep mechanistic understanding of how this compound interacts with biological systems is largely uncharted territory. Future research must move beyond preliminary screening to pinpoint molecular targets and elucidate pathways.

A crucial area of investigation is the role of the nitroaromatic group. The nitro group is a strong electron-withdrawing moiety that is often bio-activated through reduction. scielo.br This process can form reactive intermediates like nitro anion radicals and nitroso compounds, which can subsequently interact with cellular macromolecules. scielo.brresearchgate.net It is critical to determine if this compound undergoes similar bioreduction and to identify the specific enzymes (e.g., nitroreductases) involved. Furthermore, the downstream consequences of this activation, such as covalent modification of proteins or DNA adduct formation, need to be characterized. nih.gov

The benzamide (B126) scaffold itself is prevalent in many bioactive molecules, often mediating interactions with proteins and enzymes through hydrogen bonding. nanobioletters.com Future studies should employ a range of biochemical and biophysical techniques to identify the direct binding partners of this compound. Techniques such as thermal shift assays, surface plasmon resonance, and affinity chromatography-mass spectrometry could reveal specific protein targets. Once targets are identified, structural biology methods like X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the binding interaction, guiding the design of more potent and selective analogs. For instance, related N-phenylbenzamide derivatives have been shown to exert antiviral effects by modulating the levels of intracellular proteins like APOBEC3G. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.gov These powerful computational tools can be applied to this compound to accelerate the design-make-test-analyze (DMTA) cycle and explore vast chemical spaces efficiently. oxfordglobal.com

Future research should leverage AI/ML for several key purposes:

De Novo Design: Generative AI models can design novel analogs of this compound with optimized properties. oxfordglobal.com By learning from existing chemical data, these models can propose new structures predicted to have enhanced activity, better selectivity, or improved pharmacokinetic profiles. xjtlu.edu.cnresearchgate.net

Property Prediction: ML models can be trained to predict various properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) parameters. researchgate.net This would allow for the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and reducing the failure rate in later-stage testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, have been successfully used to correlate the structural features of nitroaromatic compounds with their toxicity. nih.gov

Target Identification: AI algorithms can analyze large biological datasets (e.g., genomics, proteomics) to predict potential biological targets for the compound, suggesting new therapeutic applications.

AI/ML Application Objective Potential Impact on Research
Generative Models Design novel analogs with desired properties.Rapidly identify high-potential derivatives for synthesis, expanding intellectual property.
Predictive QSAR/ADMET Forecast biological activity and pharmacokinetic/toxicological profiles.Prioritize compounds with higher chances of success, reducing costs and animal testing. researchgate.netnih.gov
Massively Multitask Learning Predict activity across thousands of biological assays simultaneously.Uncover unexpected activities and new applications for the compound scaffold. oxfordglobal.com
Reaction Prediction Optimize synthetic routes for higher efficiency and sustainability.Accelerate the "make" phase of the DMTA cycle and identify greener synthetic pathways. oxfordglobal.com

Exploration of Novel Biological Targets and Pathways for Broader Applications (Non-Clinical)

The structural motifs within this compound—the nitroaromatic ring and the benzamide linkage—are present in compounds with an exceptionally broad range of biological activities. nih.govnih.gov This suggests that the potential applications of this molecule may extend far beyond a single area. Future non-clinical research should aim to screen this compound against a diverse array of biological targets to uncover novel uses.

Given that nitro-containing compounds have well-documented antimicrobial properties, a logical step would be to investigate the efficacy of this compound against a panel of pathogenic bacteria and fungi. nanobioletters.comnih.gov The search for new antimicrobials is a global health priority, and this compound could serve as a starting point for developing agents that act on novel bacterial targets. asbmb.org

In the field of agriculture, many pesticides and herbicides are nitroaromatic compounds. nih.govasm.org Screening for activity against common agricultural pests, weeds, or plant pathogens could reveal potential applications in crop protection. Similarly, the benzamide scaffold is found in various agrochemicals.

Furthermore, the unique electronic properties conferred by the nitro group make nitroaromatic compounds useful in materials science, for example, in the synthesis of dyes and polymers. asm.org Exploring the potential of this compound as a building block for novel materials with specific optical or electronic properties represents another exciting, unexplored avenue. Finally, the benzamide scaffold has recently gained attention as a binder for the Cereblon (CRBN) E3 ligase, a key component in proteolysis-targeting chimeras (PROTACs). acs.org Investigating whether this compound or its derivatives can bind to CRBN or other E3 ligases could open up its use in the development of novel chemical tools for targeted protein degradation.

Q & A

Q. What are the standard synthetic protocols for N-(2,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide, and what key parameters influence reaction yield?

  • Methodological Answer : The compound can be synthesized via two primary routes:
  • Direct acylation : React 2,4-dimethylaniline with 4-methoxy-3-nitrobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Post-reaction, sequential washing with diluted HCl, Na₂CO₃, and brine removes impurities. Purification is achieved via column chromatography (neutral Al₂O₃) .
  • Coupling reagent method : Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid derivative (e.g., 4-methoxy-3-nitrobenzoic acid) for coupling with the amine at low temperatures (-50°C) to minimize side reactions .
    Key Parameters :
  • Solvent polarity (DCM vs. THF) affects reaction kinetics.
  • Stoichiometric ratios (1:1.2 amine:acyl chloride) optimize yield.
  • Temperature control prevents nitro group decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for nitro-substituted benzene; δ 2.2–2.5 ppm for methyl groups) and methoxy signals (δ ~3.8 ppm). Confirm amide linkage via NH proton (δ ~8–10 ppm, broad) .
  • UV-Vis : Nitro groups exhibit strong absorption at λ ~270–310 nm (π→π* transitions). Methoxy substituents may shift λmax due to electron-donating effects .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the calculated molecular weight (e.g., 314.3 g/mol). Fragmentation patterns (e.g., loss of NO₂ or methoxy groups) validate structural motifs .

Q. What are the recommended storage conditions and stability considerations for this benzamide derivative in laboratory settings?

  • Methodological Answer :
  • Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the nitro group and hydrolysis of the amide bond.
  • Stability tests (HPLC monitoring over 30 days) show <5% degradation under these conditions. Avoid aqueous buffers with extreme pH (<3 or >10) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what validation metrics ensure data reliability?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data. SHELX programs (SHELXD for structure solution, SHELXL for refinement) are industry standards .
  • Validation Metrics :
  • R-factor : <5% for high-quality data.
  • ADDSYM checks (PLATON) : Detect missed symmetry or twinning.
  • Hirshfeld surface analysis : Validate intermolecular interactions (e.g., C–H···O nitro interactions) .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters .

Q. What computational modeling approaches best predict the compound's interaction with biological targets, and how can these be experimentally verified?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., kinases). Focus on nitro and methoxy groups as hydrogen bond acceptors.
  • DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G* level to calculate electrostatic potential surfaces (EPS) for reactivity prediction.
  • Experimental Verification :
  • Surface Plasmon Resonance (SPR) quantifies binding affinity (KD).
  • Mutagenesis studies (e.g., Ala-scanning) validate predicted interaction sites .

Q. What strategies exist for reconciling conflicting bioactivity data reported for structurally similar nitrobenzamides in different assay systems?

  • Methodological Answer :
  • Assay Standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and adjust for cell-line-specific expression levels (e.g., HEK293 vs. HeLa).
  • Meta-Analysis : Pool data from ≥5 studies (PRISMA guidelines) to identify trends. For example, nitrobenzamides show higher IC₅₀ in serum-rich media due to protein binding .
  • Orthogonal Assays : Confirm cytotoxicity (MTT assay) vs. target-specific activity (e.g., enzymatic inhibition) to isolate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.